

Application Note: Flow Cytometry Analysis of Apoptosis Following Entinostat Treatment

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Compound of Interest

Compound Name: Entinostat

Cat. No.: B1683978

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Introduction

Entinostat (also known as MS-275 or SNDX-275) is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1] HDACs play a crucial role in regulating gene expression by altering the acetylation status of histones and other non-histone proteins.[2] In various cancer models, **Entinostat** has been shown to induce cell cycle arrest, differentiation, and apoptosis.[3][4] The induction of apoptosis is a key mechanism of its anti-tumor activity, making the accurate quantification of this process essential for preclinical and clinical research.

This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with **Entinostat** using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it summarizes quantitative data from representative studies and illustrates the key signaling pathways involved in **Entinostat**-induced apoptosis.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[5] The Annexin V/PI dual-staining method is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Annexin V:** This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V conjugated to a fluorochrome (e.g., FITC) can then be detected by flow cytometry.
- **Propidium Iodide (PI):** PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.

By using both Annexin V and PI, it is possible to distinguish the following cell populations:

- Annexin V- / PI- : Viable cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic/necrotic cells
- Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following tables summarize the dose- and time-dependent effects of **Entinostat** on apoptosis in various cancer cell lines, as determined by flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by **Entinostat**

Cell Line	Cancer Type	Entinostat Concentration (μM)	Duration (hours)	% Apoptotic Cells (Annexin V+)
HD-LM2	Hodgkin Lymphoma	0 (Control)	72	Baseline
1	72	Significantly Increased		
L-428	Hodgkin Lymphoma	0 (Control)	72	Baseline
1	72	Significantly Increased		
KM-H2	Hodgkin Lymphoma	0 (Control)	72	Baseline
1	72	Significantly Increased		

Data synthesized from a study on Hodgkin lymphoma cell lines where treatment with 1 μM **Entinostat** for 72 hours resulted in a significant increase in Annexin V-positive cells compared to DMSO control.[5]

Table 2: Time-Course of **Entinostat**-Induced Apoptosis

Cell Line	Cancer Type	Entinostat Concentration (μM)	Duration (hours)	% Cell Viability
Various B-cell Lymphoma Lines	B-cell Lymphoma	0.5 - 1.0	24	-
0.5 - 1.0	48	-		
0.5 - 1.0	72	Peak decrease in viability		

Decreased cell viability in a time-dependent manner was observed in all B-cell lymphoma cell lines tested, with the peak effect at 72 hours.[3]

Experimental Protocols

Materials

- **Entinostat** (Selleck Chemicals or equivalent)
- Cancer cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugate)
- Propidium Iodide (PI) staining solution
- 1X Binding Buffer (provided with apoptosis detection kit)
- Flow cytometer
- Microcentrifuge tubes
- Hemocytometer or automated cell counter

Protocol for Treatment of Cells with Entinostat

- **Cell Seeding:** Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
- **Entinostat Preparation:** Prepare a stock solution of **Entinostat** in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest **Entinostat** dose.

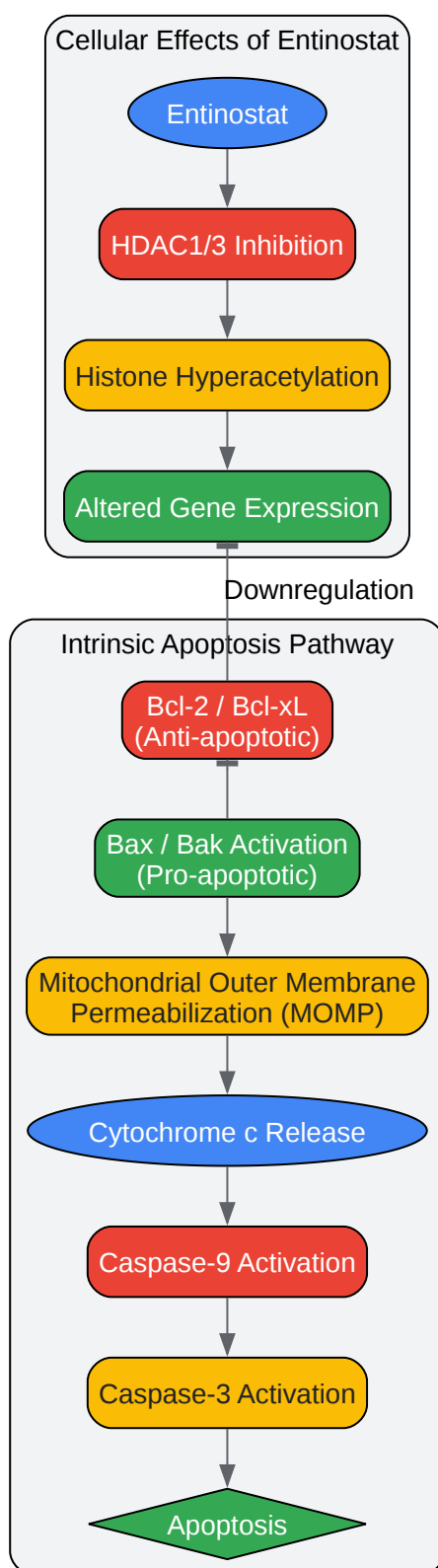
- Cell Treatment: Replace the culture medium with the medium containing the various concentrations of **Entinostat** or the vehicle control.
- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

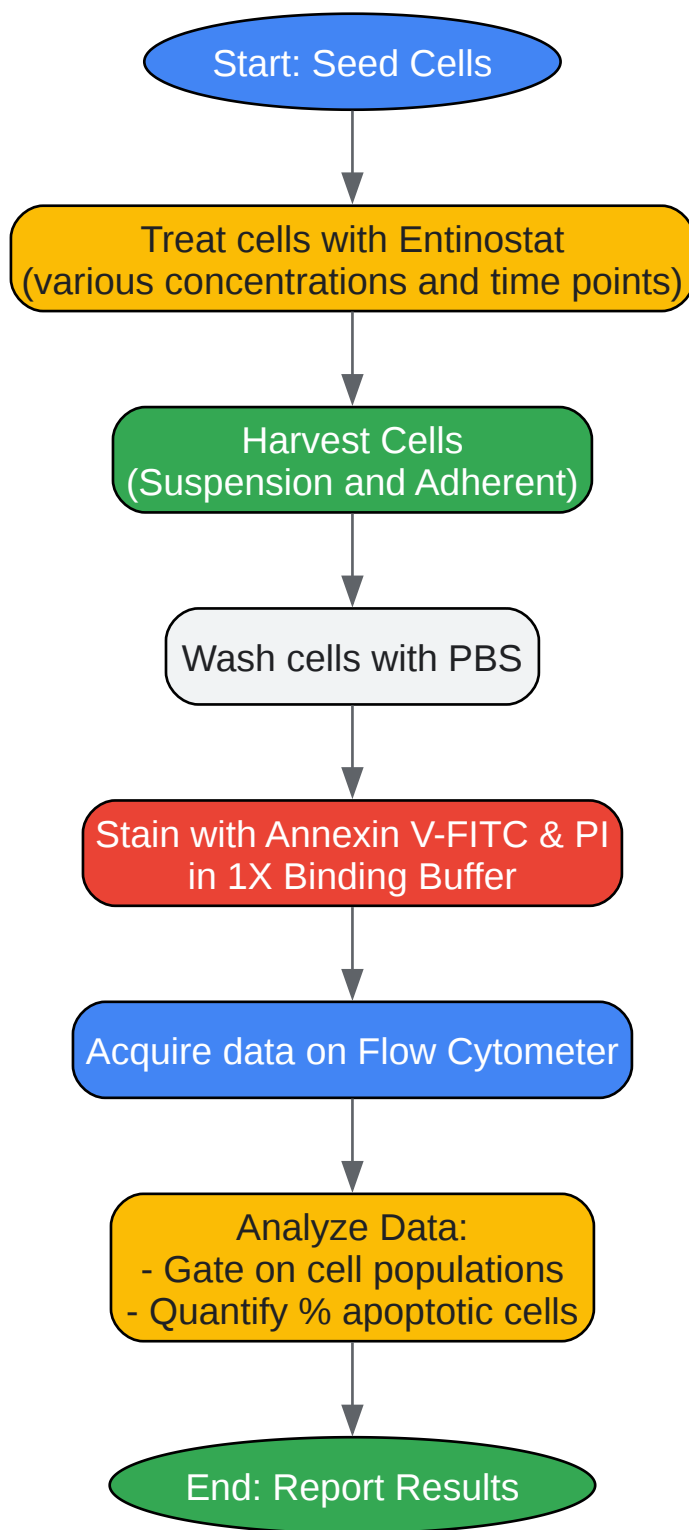
Protocol for Annexin V/PI Staining and Flow Cytometry

- Cell Harvesting:
 - Suspension cells: Gently transfer the cells from each well to individual microcentrifuge tubes.
 - Adherent cells: Aspirate the culture medium (which may contain apoptotic floating cells) and transfer to a microcentrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
- Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet twice with cold PBS.
- Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
- Annexin V Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC (or other conjugate) to the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- PI Staining: Add 10 µL of PI staining solution to the cell suspension.
- Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting up compensation and gates, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.

Signaling Pathways and Visualizations

Entinostat induces apoptosis primarily through the intrinsic or mitochondrial pathway.[5] As a class I HDAC inhibitor, it increases the acetylation of histones, leading to changes in gene expression.[2] This results in the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][5] The decrease in these anti-apoptotic proteins allows for the activation of pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and other morphological changes.





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